6-Bromobenzo[a]phenazin-5(7H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56624-74-9 |
|---|---|
Molecular Formula |
C16H9BrN2O |
Molecular Weight |
325.16 g/mol |
IUPAC Name |
6-bromobenzo[a]phenazin-5-ol |
InChI |
InChI=1S/C16H9BrN2O/c17-13-15-14(9-5-1-2-6-10(9)16(13)20)18-11-7-3-4-8-12(11)19-15/h1-8,20H |
InChI Key |
ODBTXWGOVHSRKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)Br)O |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization Methodologies
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a compound like 6-Bromobenzo[a]phenazin-5(7H)-one would be expected to reveal characteristic bands corresponding to π→π* and n→π* transitions within its aromatic and heterocyclic ring system. The extensive conjugation in the benzo[a]phenazine (B1654389) core typically results in absorption bands in the near-UV and visible regions. For analogous, non-brominated phenazine (B1670421) compounds, absorption spectra are well-documented. researchgate.netnist.gov However, specific experimental UV-Vis absorption data, including maximum wavelengths (λmax) and molar absorptivity coefficients for this compound, are not present in the surveyed literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. The presence of a bromine atom would be readily identifiable due to the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.
While mass spectrometry data has been reported for derivatives such as 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-ones, which confirm the presence of the core benzo[a]phenazine structure through observed molecular ions and fragmentation, specific mass spectral data for the title compound is not available. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. This technique is crucial for unequivocally confirming the chemical formula of a newly synthesized compound. An HRMS analysis of this compound would provide its exact mass, distinguishing it from other compounds with the same nominal mass. Despite the importance of this technique, no published HRMS data for this compound could be located in the scientific literature.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would reveal bond lengths, bond angles, and intermolecular interactions, providing unambiguous proof of the connectivity and conformation of this compound. The crystal structures of several related heterocyclic systems, including other phenazine derivatives and brominated compounds, have been determined, offering insights into their molecular geometries and packing in the crystal lattice. nih.govnih.govresearchgate.netresearchgate.net However, a search of crystallographic databases and the broader scientific literature did not yield any results for the single-crystal X-ray structure of this compound.
Computational and Theoretical Investigations of 6 Bromobenzo a Phenazin 5 7h One
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict a variety of molecular properties.
Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies
MD simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and its interactions with its environment, such as solvent molecules or biological macromolecules. By applying classical mechanics, MD simulations can track the trajectory of each atom, offering insights into dynamic processes that are not accessible through static quantum chemical calculations.
Based on a comprehensive search of available scientific literature, there is currently no specific research published on the computational and theoretical investigations of 6-Bromobenzo[a]phenazin-5(7H)-one that would allow for a detailed discussion of its mechanistic insights or structure-property relationships through computational modeling.
Therefore, the requested article focusing on the following sections cannot be generated with scientific accuracy:
Structure-Property Relationship Predictions through Computational Approaches
Extensive searches for computational studies, including Density Functional Theory (DFT) calculations, molecular modeling, and other theoretical chemistry investigations specifically pertaining to this compound, did not yield any relevant data. The scientific community has not published papers that would provide the necessary information to populate the requested sections with factual and detailed findings.
To adhere to the instructions of providing a professional and authoritative article based on diverse and verifiable sources, and the strict constraint to focus solely on the chemical compound “this compound”, it is not possible to create the content for the specified outline. Generating an article without supporting data would lead to speculation and would not meet the required standards of accuracy.
Reactivity Profiles and Mechanistic Pathways of 6 Bromobenzo a Phenazin 5 7h One
Substitution Reactions Involving the Bromine Moiety
The bromine atom at the C6 position of the benzo[a]phenazinone scaffold serves as a versatile handle for introducing molecular diversity through various substitution reactions. The electron-rich nature of the phenazine (B1670421) system and the presence of the halogen allow for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds.
Prominent among these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While direct studies on 6-Bromobenzo[a]phenazin-5(7H)-one are not extensively documented in publicly available literature, the reactivity of structurally similar compounds provides a strong basis for predicting its behavior. For instance, the Suzuki-Miyaura protocol has been successfully applied to synthesize 6-aryl substituted derivatives of 6-bromo-8-methyl-1,11-diazabenzo[a]phenothiazin-5-one, a closely related heterocyclic system. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the bromo-compound with an arylboronic acid. libretexts.org The general mechanism proceeds via oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the C-C coupled product. libretexts.org
Similarly, the Buchwald-Hartwig amination is a key method for forming C-N bonds. wikipedia.org This palladium-catalyzed reaction couples aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org Research on 6-bromo-2-chloroquinoline (B23617) has demonstrated that selective amination of the aryl bromide can be achieved in the presence of other halo-substituents by carefully selecting the catalyst and reaction conditions. nih.gov This suggests that this compound could be selectively functionalized with various amines at the C6 position.
In addition to metal-catalyzed reactions, nucleophilic aromatic substitution (SNAr) is another potential pathway. These reactions are favored when the aromatic ring is rendered electron-deficient by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org Such substituents stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com The viability of this pathway for this compound would depend on the electron-withdrawing character of the fused phenazinone system.
Table 1: Potential Substitution Reactions at the C6-Bromine Position
| Reaction Name | Reagents & Conditions | Expected Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | 6-Aryl-benzo[a]phenazin-5(7H)-one |
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R¹R²NH), Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 6-(R¹,R²-amino)-benzo[a]phenazin-5(7H)-one |
| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻, R₂N⁻), Electron-withdrawing activating groups may be required | 6-Nu-benzo[a]phenazin-5(7H)-one |
Regioselective Functionalization of the Phenazinone Core
Beyond substitution of the bromine atom, the phenazinone core itself is amenable to regioselective functionalization. A common precursor, benzo[a]phenazin-5-ol (the enol tautomer), is often used as a template for constructing more complex, fused heterocyclic systems. nih.govresearchgate.net Multicomponent reactions are a particularly effective strategy, allowing for the assembly of diverse molecular architectures in a single step. nih.gov
For example, benzo[a]phenazin-5-ol can undergo Knoevenagel condensation with aldehydes, followed by a Michael addition and cyclization with a 1,3-dicarbonyl compound, to yield benzo[a]chromeno[2,3-c]phenazine derivatives. nih.gov The initial condensation typically occurs at the active methylene (B1212753) group at the C6 position (in the keto form), demonstrating a method for C-C bond formation directly on the core. nih.gov
Cross-Dehydrogenative C(sp²)-H Sulfenylation and Selenylation
Direct functionalization of C(sp²)-H bonds is a highly efficient strategy that avoids the need for pre-functionalized starting materials. Cross-dehydrogenative coupling (CDC) to form C-S (sulfenylation) and C-Se (selenylation) bonds is an emerging area in heterocyclic chemistry. While specific examples for this compound are not prominent in the literature, the principles can be inferred from studies on other heterocyclic systems.
For instance, a metal-free, regioselective C-H selenylation of substituted benzo wikipedia.orgorganic-chemistry.orgimidazo[2,1-b]thiazoles has been achieved using organodiselenides and a mediator like bis(trifluoroacetoxy)iodobenzene (PIFA). nih.gov This reaction is proposed to proceed through a radical pathway, offering a mild and scalable method for installing selenoether groups. nih.gov Applying such a methodology to the benzo[a]phenazinone core could potentially lead to novel chalcogenated derivatives, although the regioselectivity would need to be determined.
Keto-Enol Tautomerism and Its Photophysical Implications
An essential feature of the this compound structure is its capacity for keto-enol tautomerism. The compound can exist in equilibrium between the keto form, this compound, and its enol tautomer, 6-Bromobenzo[a]phenazin-5-ol. This phenomenon is common in many heterocyclic compounds and is crucial in determining their reactivity and biological activity. frontiersin.orgresearchgate.net
The equilibrium between these two forms is often influenced by the solvent, pH, and temperature. researchgate.net In many phenazine derivatives, this tautomerization is not just a chemical curiosity but has significant consequences for their photophysical properties. rsc.org Studies on phenazine-2,3-diol derivatives have shown that excited-state intermolecular proton transfer (ESInterPT) based on keto-enol tautomerization can lead to photochromism—a reversible change in color upon exposure to light. rsc.org In these systems, the enol form can be converted to the colored keto form upon photoirradiation at low temperatures. rsc.org
This tautomerism can dramatically affect the absorption and emission spectra of the molecule. The keto and enol forms have different electronic structures and conjugation pathways, leading to distinct photophysical behaviors. For instance, some phenazine-based derivatives exhibit different emission colors in solution versus the solid state, which can be partly attributed to the stabilization of one tautomer over the other. acs.org The keto-enol equilibrium is therefore a key factor in designing phenazinone-based materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). acs.org
Table 2: Tautomeric Forms of this compound
| Tautomer | Structure Name | Key Features |
|---|---|---|
| Keto Form | This compound | Contains a carbonyl group (C=O) and an N-H bond within the heterocyclic ring. |
| Enol Form | 6-Bromobenzo[a]phenazin-5-ol | Contains a hydroxyl group (-OH) and a fully aromatic phenazine system. |
Reaction Intermediates and Transition State Analysis
Understanding the transient species formed during a reaction is fundamental to controlling its outcome. The reactions of this compound involve various intermediates and transition states, which can be analyzed using the principles of Transition State Theory (TST). TST explains reaction rates by considering the quasi-equilibrium between reactants and a high-energy activated complex at the transition state. wikipedia.orgpressbooks.pub
In the context of the reactions discussed:
Palladium-Catalyzed Cross-Coupling: The catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions involve well-defined intermediates. The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst, forming a Pd(II) activated complex. libretexts.orgwikipedia.org This is followed by transmetalation (for Suzuki) or amine coordination and deprotonation (for Buchwald-Hartwig), leading to another Pd(II) intermediate. The final step is reductive elimination, which regenerates the Pd(0) catalyst and forms the product. libretexts.orgwikipedia.org Unproductive side reactions, such as beta-hydride elimination, can compete at these stages. wikipedia.org
Nucleophilic Aromatic Substitution: This reaction proceeds via a two-step addition-elimination mechanism. The key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex, which is formed when the nucleophile attacks the carbon bearing the bromine atom. libretexts.orgyoutube.com The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups. libretexts.org
Keto-Enol Tautomerism: The interconversion between keto and enol forms proceeds through an intermediate enolate anion (under basic conditions) or a protonated carbonyl/enol (under acidic conditions). nih.gov The transition state for this proton transfer is the highest energy point along the reaction coordinate. Acid catalysis in similar nitrogen-containing heterocycles, like phenacylpyrazine, can occur via protonation at a ring nitrogen atom, which activates the molecule for tautomerization. rsc.org
The energy of the transition state, or activation energy, determines the rate of these transformations. Computational chemistry and kinetic studies are vital tools for mapping the potential energy surfaces and characterizing these fleeting structures. wikipedia.orgpressbooks.pub
Functionalization and Derivatization Strategies for Targeted Research Objectives
Design and Synthesis of Fused Polyheterocyclic Systems Incorporating Benzo[a]phenazinone
The fusion of additional heterocyclic rings onto the benzo[a]phenazinone framework is a key strategy to generate novel molecular architectures with unique properties. nih.gov This approach often leads to compounds with enhanced biological activity or desirable photophysical characteristics. researchgate.net The synthesis of these complex systems is frequently achieved through multicomponent reactions, which offer an efficient means to build molecular complexity in a single step. nih.gov
The annulation of a pyran ring to the benzo[a]phenazinone core has been extensively explored, yielding a class of compounds known as benzo[a]pyrano[2,3-c]phenazines. These derivatives are often synthesized through one-pot, multi-component reactions.
A common approach involves the reaction of benzo[a]phenazin-5-ol (formed in situ from 2-hydroxy-1,4-naphthoquinone (B1674593) and a 1,2-diamine), an aldehyde, and a C-H activated acid like malononitrile (B47326). nih.govnih.gov Various catalysts, including pyridine, DABCO, ionic liquids, and nanocatalysts, have been employed to facilitate this transformation under different reaction conditions, such as thermal heating or microwave irradiation. nih.govnih.gov For instance, a green synthesis method utilizes a copper oxide quantum dot-modified magnetic silica (B1680970) mesoporous nanoparticle catalyst in ethanol (B145695). nih.gov Another efficient method uses a bifunctional thiourea-based organocatalyst in an aqueous medium. researchgate.net
The reaction mechanism typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the benzo[a]phenazin-5-ol intermediate, and subsequent intramolecular cyclization and dehydration to yield the final pyrano-fused product. nih.gov Enantioselectively tetrahydropyran-fused benzo[a]phenazines have also been synthesized using bifunctional tertiary amine-squaramide catalysts. nih.gov
Table 1: Examples of Synthesized Pyrano-fused Benzo[a]phenazinones
| Product Class | Reactants | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzo[a]pyrano[2,3-c]phenazines | Benzo[a]phenazin-5-ol, Aromatic Aldehydes, Malononitrile | La@guanine@SBA-15, EtOH, reflux | 87-99% | nih.gov |
| Benzo[a]pyrano[2,3-c]phenazines | 2-Hydroxy-1,4-naphthoquinone, o-Phenylenediamine (B120857), Aromatic Aldehydes, Malononitrile | M-MSNs/CuO(QDs), EtOH, 78°C | High | nih.gov |
| Pyrano-fused Benzophenazines | 2-Hydroxy-1,4-naphthoquinone, Benzene-1,2-diamines, Malononitrile/derivatives, Isatins/Aromatic Aldehydes | Thiourea-based organocatalyst, H₂O, reflux | 75-92% | nih.govresearchgate.net |
The fusion of a furan (B31954) ring to the benzo[a]phenazinone skeleton results in benzo[a]furo[2,3-c]phenazine derivatives. These compounds can be synthesized via multi-component reactions. A notable method involves the reaction of 2-hydroxynaphthalene-1,4-dione, an arylglyoxal, and an indole (B1671886) in the presence of H₃PW₁₂O₄₀@Fe₃O₄-ZnO magnetic core-shell nanoparticles under solvent-free microwave conditions. researchgate.net This approach provides rapid access to a variety of furo-fused systems in moderate to good yields. researchgate.net The development of environmentally benign procedures is a key focus in the synthesis of these derivatives. researchgate.net
Oxazino-fused benzo[a]phenazinones represent another class of polyheterocyclic systems derived from the core structure. nih.gov The synthesis of benzo[a] nih.govresearchgate.netoxazino[6,5-c]phenazine derivatives has been reported through the reaction of benzo[a]phenazin-5-ol, 1,2-diaminobenzene, and either aliphatic or aromatic amines with formaldehyde (B43269) in water. researchgate.net This method is highlighted for its environmentally friendly conditions. researchgate.net Another synthetic strategy involves a cascade aza-Michael/intramolecular nucleophilic substitution reaction of o-quinone methides with halogenated 1H-azoles, providing access to benzo[e]azolo nih.govresearchgate.netoxazines. thieme.de
Table 2: Synthesis of Oxazino-fused Benzo[a]phenazinones
| Product | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Furo[2,3-c] nih.govresearchgate.netoxazino[6,5-c]phenazine derivatives | 2-hydroxy-1,4-naphthoquinone, 1,2-diaminobenzene, amines, formaldehyde | H₂O, 50°C | 80-93% | researchgate.net |
| 3-Phenyl-3,4-dihydro-2H-benzo[a] nih.govresearchgate.netoxazino[5,6-c]phenazine derivatives | Not specified | Not specified | Not specified | researchgate.net |
The benzo[a]phenazinone scaffold can also be incorporated into spiro-fused heterocyclic systems. These complex three-dimensional structures are of significant interest in medicinal chemistry. One synthetic route to spiro[benzo[c]pyrano[3,2-a]phenazines] involves a Michael addition of a quinoxalinone intermediate with a compound derived from the Knoevenagel condensation of cyclic ketones and a malono derivative. nih.gov Another approach to creating spiro compounds is the reaction of benzo[a]phenazin-5-ol with isatin (B1672199) and malononitrile derivatives, catalyzed by a thiourea-based organocatalyst, which yields pyrano-benzo[a]phenazine-fused spiro-oxindoles in good yields. researchgate.net The synthesis of benzosuberone-based spiro-heterocyclic systems has also been reviewed as a promising area of research. rsc.org
Introduction of Diverse Substituents for Modulation of Electronic and Steric Environment
Introducing various substituents onto the 6-bromobenzo[a]phenazin-5(7H)-one framework is a critical strategy for modulating its electronic and steric properties. The bromo-substituent at the 6-position is particularly useful as it provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura reaction.
This palladium-catalyzed reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position by coupling the parent bromo compound with various boronic acids. For example, 6-aryl substituted derivatives of a related compound, 8-methyl-1,11-diazabenzo[a]phenothiazin-5-one, were successfully synthesized using this protocol. The nature of the introduced substituent—whether it is electron-donating or electron-withdrawing—can significantly alter the electron density distribution across the phenazine (B1670421) system. This, in turn, influences the molecule's photophysical properties, reactivity, and potential as a functional material, such as a vat dye.
Furthermore, substituents can be introduced at other positions to fine-tune the molecule's properties. For instance, new 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives were synthesized through a one-pot, four-component condensation, demonstrating another avenue for functionalization. nih.gov The choice of aromatic amine in this reaction directly influences the final substituent, allowing for a library of compounds to be generated. nih.gov These modifications are crucial for tailoring the molecule for specific applications where precise electronic and steric characteristics are required.
Table 3: Suzuki Coupling for Aryl Substitution
| Parent Compound | Coupling Partner | Product | Yield | Reference |
|---|
Strategies for Conjugation and π-Extension
Extending the π-conjugated system of the benzo[a]phenazinone core is a key strategy for developing advanced materials with tailored optical and electronic properties. This π-extension can be achieved through various synthetic methods, including cross-coupling reactions that form new carbon-carbon bonds.
The Suzuki-Miyaura reaction, as mentioned previously, is a powerful tool not only for adding simple aryl substituents but also for creating larger, conjugated systems by coupling with polycyclic aromatic or heteroaromatic boronic acids. This directly extends the π-system, which can lead to significant shifts in absorption and emission spectra, making these compounds suitable for applications in organic electronics, sensors, or as dyes.
Another approach involves the construction of hybrid polycyclic architectures. For example, quinolinobenzo[a]phenazinones have been synthesized via an intramolecular domino Knoevenagel-hetero-Diels-Alder reaction. nih.gov This method creates new six-membered fused rings, effectively extending the conjugated pathway across the molecule. nih.gov Such strategies, which build upon the core structure, are essential for the rational design of novel functional organic materials. The development of innovative dimeric derivatives of similar complex heterocycles, like indolocarbazole, highlights the importance of extending conjugation to modulate electrical and optical properties for potential use in electronic devices. researchgate.net
Advanced Material Science Applications of Benzo a Phenazinone Derivatives
Optoelectronic Material Development
The development of organic-based optoelectronic materials is a rapidly advancing field, driven by the promise of flexible, lightweight, and low-cost devices. Benzo[a]phenazinone derivatives, with their tunable electronic properties, are being explored for their potential in various optoelectronic applications.
Organic Light-Emitting Diodes (OLEDs)
While specific research on the application of 6-Bromobenzo[a]phenazin-5(7H)-one in Organic Light-Emitting Diodes (OLEDs) is not extensively documented, the broader class of phenazine (B1670421) and phenoxazine (B87303) derivatives has shown promise. nih.govresearchgate.net The performance of an organic material in an OLED is heavily dependent on its photoluminescent quantum yield, charge carrier mobility, and thermal stability. For emissive-layer materials, a high fluorescence quantum yield is desirable. However, the introduction of a heavy atom like bromine in this compound would be expected to decrease the fluorescence quantum yield due to enhanced intersystem crossing to the triplet state. This property, while detrimental for fluorescent OLEDs, could be highly advantageous for phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The bromo-substitution could thus make this compound a suitable host material for phosphorescent emitters or potentially a phosphorescent emitter itself, although this would require further investigation into its triplet state energy levels and lifetime.
Organic Field-Effect Transistors (OFETs)
Dye-Sensitized Solar Cells (DSSCs)
In Dye-Sensitized Solar Cells (DSSCs), a photosensitizer dye is responsible for light absorption and subsequent electron injection into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The ideal dye should have a broad and strong absorption spectrum, suitable HOMO and LUMO energy levels for efficient electron injection and dye regeneration, and high stability.
Below is a table showcasing the performance of some phenothiazine-based dyes in DSSCs, which can serve as a benchmark for the potential of related benzo[a]phenazinone derivatives.
| Dye | Voc (mV) | Jsc (mA cm-2) | ff | η (%) | Reference |
| P2 | 592 | 10.84 | 0.69 | 4.41 | rsc.org |
| 2a | - | - | - | - | nih.gov |
| N719 (Reference) | - | - | - | - | nih.gov |
Table 1: Photovoltaic performance parameters of DSSCs based on different phenothiazine (B1677639) dyes. Voc: open-circuit voltage; Jsc: short-circuit current density; ff: fill factor; η: power conversion efficiency. Data for 2a and N719 were presented graphically in the source.
Photosensitizers for Singlet Oxygen Generation
Photosensitizers are molecules that, upon absorption of light, can transfer their energy to other molecules, such as molecular oxygen, to generate reactive oxygen species like singlet oxygen (¹O₂). rsc.org Singlet oxygen is a highly reactive and cytotoxic species with applications in photodynamic therapy and fine chemical synthesis. nih.gov
Influence of Heavy Atoms (e.g., Bromine) on Intersystem Crossing
The generation of singlet oxygen by a photosensitizer occurs via a Type II photochemical reaction. rsc.org This process involves the photosensitizer being excited from its ground singlet state (S₀) to an excited singlet state (S₁). Through a process called intersystem crossing (ISC), the molecule transitions to an excited triplet state (T₁). The energy from the triplet state photosensitizer is then transferred to ground state triplet oxygen (³O₂), resulting in the formation of excited singlet oxygen (¹O₂).
The efficiency of singlet oxygen generation is directly related to the quantum yield of the triplet state formation (ΦT). The "heavy atom effect" is a well-established principle in photochemistry that describes the enhancement of spin-forbidden processes, such as intersystem crossing, upon the introduction of heavy atoms (like bromine, iodine, or selenium) into a molecule. nih.govnih.gov This is due to increased spin-orbit coupling. Therefore, the incorporation of a bromine atom in this compound is expected to significantly increase the rate of intersystem crossing from the S₁ to the T₁ state, thereby increasing the triplet quantum yield and, consequently, the efficiency of singlet oxygen generation. Studies on other heterocyclic systems, such as phenothiazinium dyes, have demonstrated that replacing a lighter atom with a heavier one (e.g., oxygen with sulfur, then selenium) systematically increases the intersystem crossing rate constant. nih.gov
Structure-Photosensitization Efficiency Relationships
The efficiency of a photosensitizer is not solely dependent on the heavy atom effect but is also influenced by other structural factors. For phenazinone derivatives, it has been shown that the introduction of a carbonyl group into the chromophore can lead to low fluorescence quantum yields and high singlet oxygen quantum yields. rsc.org
The table below presents the photophysical properties of some phenazinone derivatives, illustrating the structure-efficiency relationship.
| Compound | Φfl | ΦΔ | kISC (s-1) | Reference |
| PZ1 | 0.03 | 0.86 | - | rsc.org |
| PZ2 | 0.04 | 0.54 | - | rsc.org |
| PZ3 | 0.05 | 0.069 | - | rsc.org |
| Rose Bengal (Reference) | - | 0.68 | - | rsc.org |
Table 2: Photophysical data for phenazinone-based photosensitizers. Φfl is the fluorescence quantum yield, and ΦΔ is the singlet oxygen quantum yield. kISC is the intersystem crossing rate constant.
While specific data for this compound is not available in this context, the combination of the inherent photosensitizing ability of the benzo[a]phenazinone core and the enhanced intersystem crossing induced by the bromine atom suggests that it would be a highly efficient photosensitizer for singlet oxygen generation. Further experimental studies are needed to quantify its singlet oxygen quantum yield and explore its full potential in applications requiring efficient photosensitization.
Photochromic and Fluorogenic Systems
The inherent photophysical properties of phenazine-based compounds make them promising candidates for the development of photochromic and fluorogenic systems. These systems can undergo reversible changes in their absorption and emission properties upon light irradiation, making them suitable for applications in optical data storage, molecular switches, and smart materials.
A key photophysical process observed in related heterocyclic systems is Excited State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton within the same molecule upon excitation with light, leading to the formation of a transient tautomer with distinct photophysical properties, often resulting in a large Stokes shift in fluorescence. While no specific studies on ESIPT in this compound have been reported, the general mechanism is well-documented in similar nitrogen-containing heterocyclic compounds. The presence of both a proton-donating group (the N-H at position 7) and proton-accepting groups (the carbonyl oxygen and the phenazine nitrogens) within the molecule suggests that ESIPT could be a plausible de-excitation pathway.
The fluorescence properties of benzo[a]phenazinone derivatives are often highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon excitation. For instance, studies on benzo[a]phenoxazine derivatives, which share a similar fused-ring structure, have demonstrated significant shifts in their emission wavelengths in different solvents. mdpi.com This property is crucial for developing fluorescent probes that can report on the polarity of microenvironments, such as in biological systems or polymer matrices. Although specific data for this compound is unavailable, it is reasonable to hypothesize that it would exhibit solvatochromic behavior due to its polar carbonyl group and the extensive π-conjugated system.
Chemosensor Development for Ion Recognition
The phenazine core, with its electron-rich nitrogen atoms, provides an excellent platform for the design of chemosensors for ion recognition. By functionalizing the benzo[a]phenazinone skeleton with specific ion-binding moieties, it is possible to create sensors that exhibit a change in their fluorescence or color upon binding to a target ion. For example, derivatives of benzo[a]phenazine-5-ol have been investigated as fluorescent chemosensors for the detection of metal ions like Fe³⁺ and Cu²⁺. nih.gov The binding of the metal ion to the sensor can modulate the photophysical properties of the molecule, leading to a detectable signal. The bromo-substituent on the 6-position of the target compound could also potentially influence its selectivity and sensitivity towards certain ions.
Corrosion Inhibition Applications (as material protective coatings)
Phenazine derivatives have shown promise as corrosion inhibitors for metals, particularly steel in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The inhibition efficiency is often attributed to the presence of heteroatoms (N, O, S) and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the metal. Studies on related compounds like dibenzo[a,c]quinoxalino(2,3-i)phenazine have demonstrated high inhibition efficiencies. e-palli.org The adsorption can be influenced by the electronic properties of the molecule. While there is no specific data on the corrosion inhibition properties of this compound, its structure suggests it could be an effective corrosion inhibitor due to the presence of multiple nitrogen atoms and the extensive aromatic system.
Structure Functional Relationships for Advanced Design
Investigations into the Influence of Halogenation on Electronic Configuration and Reactivity
The introduction of a halogen atom, such as bromine, onto the benzo[a]phenazinone core at the C6 position significantly alters the molecule's electronic landscape and subsequent reactivity. Halogens exert a dual electronic effect: they are electron-withdrawing through induction (due to their high electronegativity) and weakly electron-donating through resonance (due to their lone pairs of electrons).
In the case of 6-Bromobenzo[a]phenazin-5(7H)-one, the bromine atom's primary influence is expected to be electron-withdrawing. This inductive effect lowers the electron density of the adjacent aromatic ring system. This modulation of the electronic configuration has several predictable consequences:
Enhanced Electrophilicity: The withdrawal of electron density can make the phenazinone core more susceptible to nucleophilic attack.
Modified Acidity: The bromine atom can influence the acidity of the N-H proton at position 7, potentially making it more acidic compared to the non-halogenated parent compound.
Research into related heterocyclic systems has demonstrated that halogenation is a key strategy in drug design and materials science for modulating molecular properties. nih.gov For instance, the position and nature of the halogen can impact binding affinities to biological targets and influence intermolecular interactions, such as halogen bonding, in the solid state.
Table 1: Predicted Electronic Effects of C6-Bromination on the Benzo[a]phenazinone Core
| Property | Influence of Bromine Substituent | Anticipated Outcome |
| Electron Density | Inductive electron withdrawal (-I effect) | Decreased electron density on the aromatic rings. |
| Reactivity | Increased electrophilicity of the π-system. | Enhanced susceptibility to nucleophilic aromatic substitution or addition reactions. |
| Acidity | Stabilization of the conjugate base. | Increased acidity of the N7-H proton. |
| Intermolecular Forces | Potential for halogen bonding. | Can influence crystal packing and solid-state properties. |
Elucidating the Role of the Carbonyl Group in Phenazinone Reactivity and Tautomerism
The carbonyl group at the C5 position is a defining feature of the phenazinone core, playing a central role in its reactivity and structural dynamics, particularly tautomerism. Phenazinones can exist in equilibrium between different tautomeric forms, most commonly the keto-amine and the enol-imine forms. For the parent compound, this involves an equilibrium between benzo[a]phenazin-5(7H)-one (keto form) and benzo[a]phenazin-5-ol (enol form). nih.gov
The carbonyl group dictates this equilibrium in several ways:
Hydrogen Bond Acceptor: The carbonyl oxygen is a strong hydrogen bond acceptor. In derivatives, this can lead to the formation of stable intramolecular hydrogen bonds that lock the molecule into a specific tautomeric form, such as the keto-enamine. nih.gov
Reactivity Site: The polarized C=O bond makes the carbon atom electrophilic and the oxygen atom nucleophilic, providing a site for various chemical reactions.
Spectroscopic Signature: The carbonyl group provides a distinct signal in infrared (IR) spectroscopy. In related 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives, the carbonyl absorption is observed in the range of 1650–1690 cm⁻¹. nih.gov
This tautomeric exchange is not merely a chemical curiosity; it is fundamental to the reaction mechanisms of these compounds. nih.gov For example, condensation reactions may proceed specifically through the enol tautomer, where the hydroxyl group acts as a nucleophile. nih.gov The presence of a specific tautomer can be confirmed through spectroscopic methods like NMR and X-ray crystallography, which can show whether a proton is located on the nitrogen (keto form) or the oxygen (enol form). mdpi.com
Table 2: Tautomeric Forms of this compound
| Tautomeric Form | Structure Name | Key Structural Feature | Supporting Evidence |
| Keto Form | This compound | Carbonyl group (C=O) at C5; Proton at N7. | IR absorption for C=O; NMR signals consistent with N-H proton. |
| Enol Form | 6-Bromobenzo[a]phenazin-5-ol | Hydroxyl group (C-OH) at C5; Aromatic system extended. | Absence of C=O IR signal; Presence of O-H signal in spectroscopy. |
Rational Design Principles for Modulating Photophysical Characteristics
The extended, conjugated π-system of the benzo[a]phenazinone scaffold endows it with intrinsic photophysical properties, such as the ability to absorb and emit light. These characteristics can be rationally modulated by applying established design principles, making these compounds promising candidates for dyes, sensors, and optical materials.
The color and fluorescence of a molecule are determined by the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Strategic modification of the this compound structure can alter this energy gap:
Introducing Electron-Donating Groups (EDGs): Adding groups like amino (-NH₂) or methoxy (B1213986) (-OCH₃) to the aromatic system will raise the energy of the HOMO more than the LUMO, decreasing the energy gap. This typically results in a bathochromic shift (red shift) in the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths.
Introducing Electron-Withdrawing Groups (EWGs): Adding further EWGs, such as a nitro group (-NO₂), will lower the energy of both the HOMO and LUMO, but generally has a more pronounced effect on the LUMO. This can also lead to a red shift. The existing bromine atom already serves as a weak EWG.
Extending Conjugation: Fusing additional aromatic rings to the phenazinone core extends the π-system, which delocalizes the electrons and decreases the HOMO-LUMO gap, causing a significant red shift.
The process of glycosylation is another modification strategy that can dramatically influence the pharmacological and photophysical properties of a parent scaffold. nih.gov By carefully selecting and positioning various substituents, the photophysical properties can be fine-tuned for specific applications.
Table 3: Design Principles for Modulating Photophysical Properties
| Modification Strategy | Substituent Example | Effect on HOMO-LUMO Gap | Resulting Spectral Shift |
| Add Electron-Donating Group | -NH₂, -OH, -OR | Decrease | Bathochromic (Red Shift) |
| Add Electron-Withdrawing Group | -NO₂, -CN, -CF₃ | Decrease | Bathochromic (Red Shift) |
| Extend π-Conjugation | Fuse an additional benzene (B151609) ring | Decrease | Bathochromic (Red Shift) |
| Restrict Molecular Rotation | Covalently link flexible parts | Increase (in some cases) | Hypsochromic (Blue Shift) & Increased quantum yield |
Strategic Modification for Specific Chemical Interactions
Beyond modulating its intrinsic properties, this compound can be strategically modified to engage in specific chemical interactions with other molecules, including biological targets or analytes. The core structure serves as a scaffold upon which functional groups can be installed to impart new functions. nih.govnih.gov
Key modification strategies include:
Functionalization of the N7 Position: The nitrogen atom at position 7 is a common site for modification. Alkylation or acylation can be used to attach various side chains that could, for example, enhance solubility, introduce a fluorescent reporter, or anchor the molecule to a surface.
Substitution on the Aromatic Rings: The aromatic rings can be functionalized with groups designed for specific interactions. For example, installing a carboxylic acid or an amine group would provide a handle for forming amide bonds, linking the phenazinone to peptides or other molecules.
Transformation of the Bromine Atom: The C6-bromo substituent is not just a modulator of electronic properties but also a versatile synthetic handle. It can be replaced with other functional groups through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the introduction of a wide array of aryl, alkyl, or amino groups.
These modifications are central to the development of phenazine-based compounds for diverse applications, including antimicrobial agents and antitumor drugs. nih.gov The synthesis of both symmetrical and unsymmetrical phenazines through methods like oxidative condensation highlights the chemical tractability of this molecular class. nih.govsemanticscholar.org
Table 4: Examples of Strategic Modifications and Their Potential Applications
| Modification Site | Functional Group Introduced | Purpose/Interaction | Potential Application |
| N7-H | Long alkyl chain | Increase lipophilicity | Improved membrane permeability |
| Aromatic Ring | Carboxylic acid (-COOH) | Covalent bond formation (amide) | Bioconjugation to proteins |
| C6-Br | Boronic acid (via coupling) | pH sensing | Chemical sensor |
| Aromatic Ring | Hydroxyl (-OH) or Amino (-NH₂) | Hydrogen bonding, Metal chelation | Enzyme inhibitor, Metal ion sensor |
Future Research Directions and Unresolved Challenges
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 6-Bromobenzo[a]phenazin-5(7H)-one, future research will likely focus on moving beyond traditional synthesis methods, which can involve harsh conditions and the use of hazardous materials. researchgate.net
Key areas for exploration include:
Photocatalysis: The use of visible-light-mediated catalysis offers a green alternative for the synthesis of nitrogen-containing heterocycles. nih.govacs.orgresearchgate.netrsc.org Future studies could explore photocatalytic routes to construct the phenazine (B1670421) core or to introduce the bromine atom with high regioselectivity, potentially reducing the need for toxic reagents and improving energy efficiency.
Flow Chemistry: Continuous flow processes provide enhanced control over reaction parameters, improve safety, and facilitate scalability. researchgate.netspringerprofessional.deuc.ptsci-hub.semdpi.com Applying flow chemistry to the synthesis of this compound could lead to higher yields, cleaner reaction profiles, and a more streamlined production process.
Biocatalysis and Metabolic Engineering: Drawing inspiration from the natural biosynthesis of phenazine alkaloids, future research could investigate enzymatic or whole-cell biocatalytic methods for the synthesis of the benzo[a]phenazinone scaffold. acs.orgmdpi.comresearchgate.net Metabolic engineering of microorganisms could also be explored to produce phenazine precursors, which could then be chemically modified to yield the target compound.
Deeper Understanding of Complex Reaction Mechanisms
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For this compound, there are several areas where a deeper mechanistic understanding is needed. For instance, in the synthesis of related 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives, a one-pot, four-component condensation reaction has been proposed, but the intricate details of each step warrant further investigation. nih.gov Future research should aim to elucidate the mechanisms of both the formation of the core heterocyclic structure and the halogenation step. This could involve a combination of experimental techniques, such as kinetic studies and the isolation of intermediates, alongside computational modeling.
Development of Advanced Computational Models for Predictive Design
Computational chemistry is a powerful tool for accelerating the discovery and development of new molecules with desired properties. For this compound, the development of advanced computational models could be transformative.
Future research in this area should focus on:
Predictive Models for Physicochemical Properties: Building on existing work that uses machine learning and Density Functional Theory (DFT) to predict the redox potentials of phenazine derivatives, similar models could be developed for this compound. chemrxiv.orgnih.govacs.orgchemrxiv.orgresearchgate.net These models could predict properties such as solubility, stability, and electronic characteristics, guiding the synthesis of new derivatives with tailored functionalities.
Structure-Activity Relationship (SAR) Studies: Computational models can be employed to perform virtual screening and to understand the structure-activity relationships of this compound derivatives for various applications. This would enable the rational design of new compounds with enhanced performance.
Elucidation of Photophysical Properties: Time-dependent DFT (TD-DFT) calculations can provide insights into the excited-state properties of the molecule, as has been demonstrated for other phenazinone derivatives. rsc.orgresearchgate.net This would be particularly valuable for applications in materials science and photochemistry.
Integration of this compound into Multifunctional Hybrid Materials
The unique structure of this compound, combining a fused aromatic system with a halogen atom and a carbonyl group, makes it an attractive building block for novel functional materials. While the integration of this specific compound into hybrid materials remains an unexplored area, research on related phenazine derivatives provides a strong foundation. For example, phenazine-based luminogens have been synthesized that exhibit aggregation-induced emission (AIE) properties. nih.govacs.org
Future research could explore the incorporation of this compound into:
Polymers and Organic Frameworks: Covalent incorporation into polymers or metal-organic/covalent-organic frameworks could lead to materials with interesting electronic, optical, or catalytic properties.
Nanomaterials: The compound could be used to functionalize nanoparticles or quantum dots, creating hybrid materials with synergistic properties for applications in sensing, imaging, or electronics.
Supramolecular Assemblies: The potential for non-covalent interactions, such as halogen bonding and π-π stacking, could be exploited to create self-assembled structures with unique functions.
Fundamental Studies on Excited State Processes in Halogenated Phenazinones
The presence of both a bromine atom and a carbonyl group in this compound is expected to have a significant impact on its photophysical properties. Understanding the fundamental excited-state processes in this and related halogenated phenazinones is a key challenge.
Key areas for investigation include:
Intersystem Crossing (ISC): The heavy bromine atom is likely to enhance spin-orbit coupling, facilitating intersystem crossing from the singlet to the triplet excited state. nih.govresearchgate.net This is a critical process for applications such as photodynamic therapy and phosphorescent organic light-emitting diodes (OLEDs). The planarity of the molecule and the nature of the excited states (nπ* vs. ππ*) will also play a crucial role. researchgate.netshuaigroup.netacs.orgresearchgate.net
Photostability: The influence of the bromine substituent on the photostability of the phenazinone core needs to be systematically evaluated.
Singlet Oxygen Generation: The ability of phenazinone derivatives to act as photosensitizers for the generation of singlet oxygen has been demonstrated. rsc.org The efficiency of this process for this compound should be quantified, as it is a key parameter for its potential use in photochemistry and photobiology.
Fluorescence and Phosphorescence: Detailed spectroscopic studies are required to characterize the fluorescence and phosphorescence properties of the molecule, including quantum yields and lifetimes. The effect of the solvent and the local environment on these properties should also be investigated. Research on phenothiazine (B1677639) derivatives has shown that crystallization can protect against oxygen quenching and lead to efficient room-temperature phosphorescence. researchgate.net
Q & A
Q. What synthetic methodologies are recommended for preparing 6-Bromobenzo[a]phenazin-5(7H)-one?
Answer: A multi-step synthesis approach is typically employed, leveraging brominated precursors and cyclization reactions. For example:
- Step 1: Start with bromoanthranilic acid derivatives (e.g., 6-bromoanthranilic acid) as the core precursor. React with acyl chlorides (e.g., benzoyl chloride) in pyridine at 0°C to form intermediate oxazinones, as demonstrated in analogous syntheses .
- Step 2: Perform cyclization under acidic or basic conditions to construct the phenazine backbone. Optimize solvent choice (e.g., ethanol or DMF) and temperature to enhance yield.
- Validation: Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) and confirm purity through recrystallization .
Q. How should researchers characterize this compound using spectroscopic techniques?
Answer: A combination of analytical methods is critical:
- NMR Spectroscopy: Use - and -NMR to confirm bromine placement and aromatic proton environments. Compare chemical shifts to structurally related benzo[a]phenazinones (e.g., 6-chloro derivatives) .
- IR Spectroscopy: Identify carbonyl (C=O) stretches near 1680–1700 cm and aromatic C-Br vibrations at 650–800 cm.
- Mass Spectrometry: Confirm molecular weight (e.g., [M+H] peaks) using high-resolution MS, referencing databases like PubChem .
Advanced Questions
Q. How can computational methods like DFT elucidate the tautomeric behavior of this compound?
Answer: Density Functional Theory (DFT) studies can compare the stability of keto-enol tautomers:
- Modeling: Optimize geometries for both tautomers in gas phase and solvent environments (e.g., water) using software like Gaussian.
- Energy Calculations: Solvation effects (e.g., polarizable continuum models) often stabilize the enol-imine form due to hydrogen bonding, while aromaticity favors the keto form in non-polar solvents .
- Validation: Compare computed NMR shifts with experimental data to identify dominant tautomers .
Q. What strategies resolve contradictions in spectral data during structural analysis?
Answer:
- Iterative Analysis: Re-examine reaction conditions (e.g., solvent polarity, temperature) that may alter tautomeric equilibria or crystallinity.
- Cross-Validation: Combine XRD (for solid-state structure) with solution-phase NMR to detect polymorphism or dynamic effects .
- Statistical Tools: Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .
Q. How can the solubility and bioavailability of this compound be optimized for pharmacological studies?
Answer:
- Derivatization: Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at non-critical positions to enhance aqueous solubility without disrupting bioactivity .
- Formulation Studies: Test co-solvents (e.g., DMSO-water mixtures) or nanoencapsulation to improve dissolution rates.
- In Silico Profiling: Use tools like SwissADME to predict logP and solubility parameters, guiding experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
